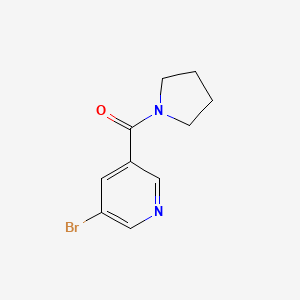

3-Bromo-4-methoxyphenyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-4-methoxyphenyl methanesulfonate involves multiple steps, including acylation, Grignard reactions, demethylation, and etherification. For instance, the acylation of the sodio anion of beta-tetralone with phenyl anisoate, followed by a Grignard reaction with 4-methoxyphenylmagnesium bromide, leads to dihydronaphthalene isomers. Subsequent demethylation and etherification steps yield compounds with potential antiestrogenic activity, as demonstrated in one study . Another paper describes a Friedel–Crafts-type alkylation using bromodifluoro(phenylsulfanyl)methane to synthesize thioesters, benzophenones, and xanthones .

Molecular Structure Analysis

The molecular structure of bromotris(methoxydimethylsilyl)methane was determined by electron diffraction in the gas phase, revealing a C3 symmetry and specific dihedral angles that minimize steric conflict and electron pair interactions . Although this compound is not 3-Bromo-4-methoxyphenyl methanesulfonate, the analysis techniques and structural considerations could be relevant for understanding the molecular structure of related compounds.

Chemical Reactions Analysis

The transformation of isoxazoline-2-oxide derivatives under the influence of titanium tetrabromide has been reported, leading to novel ring transformation products . Additionally, the elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate in the gas phase have been studied, showing a high degree of lactone formation and suggesting an intimate ion pair mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-Bromo-4-methoxyphenyl methanesulfonate can be inferred from the synthesis and reaction conditions described in the literature. For example, the methanesulfonic acid-catalyzed synthesis of bis(chromenones) under microwave-assisted conditions indicates that certain related compounds can be synthesized efficiently with high yield and low energy consumption .

Safety And Hazards

3-Bromo-4-methoxyphenyl methanesulfonate may pose certain safety risks. It is advised to handle this compound under inert gas and protect it from moisture . It is also recommended to avoid contact with air and any possible contact with water due to the risk of violent reaction and possible flash fire .

Eigenschaften

IUPAC Name |

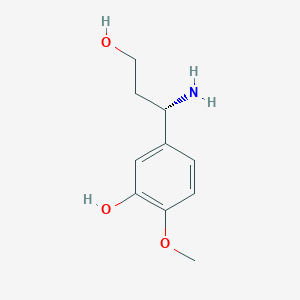

(3-bromo-4-methoxyphenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)13-14(2,10)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYUXDVBQAPOJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OS(=O)(=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650102 |

Source

|

| Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxyphenyl methanesulfonate | |

CAS RN |

951885-46-4 |

Source

|

| Record name | Phenol, 3-bromo-4-methoxy-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)